Voxtalisib is a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, designed to target the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This compound has shown promise in treating various cancers, particularly acute myeloid leukemia and chronic myeloid leukemia. The development of Voxtalisib reflects a growing interest in targeted cancer therapies that minimize side effects while maximizing therapeutic efficacy.
Voxtalisib is classified as a small molecule antineoplastic agent. It was developed as a pyridopyrimidinone derivative and is recognized for its selective inhibition of class I phosphoinositide 3-kinases and mammalian target of rapamycin. This compound falls under the category of dual inhibitors, which simultaneously target two distinct pathways involved in tumorigenesis, thus enhancing its therapeutic potential against resistant cancer types .
The synthesis of Voxtalisib involves several steps that optimize its inhibitory properties against the phosphoinositide 3-kinase/mammalian target of rapamycin pathway. Initial lead compounds were identified through high-throughput screening, leading to modifications that enhanced potency and selectivity. Notably, the incorporation of various substituents at specific positions on the molecular structure has been shown to significantly improve biochemical activity.
Voxtalisib's molecular structure is characterized by its complex arrangement of heterocycles and functional groups that contribute to its inhibitory activity. The compound's structure can be described as follows:
Voxtalisib undergoes specific chemical reactions that facilitate its interaction with target enzymes within the cellular environment:
The mechanism of action for Voxtalisib involves several key processes:
Voxtalisib exhibits several notable physical and chemical properties:
Voxtalisib has significant applications in cancer therapy:
Voxtalisib (SAR245409, XL765) is an ATP-competitive, reversible inhibitor targeting all class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ) and mechanistic target of rapamycin (mTOR) complexes 1/2. Its broad-spectrum activity stems from balanced inhibition kinetics across isoforms, with biochemical assays revealing low-nanomolar half-maximal inhibitory concentrations (IC~50~) for each target [1] [6].
Table 1: Voxtalisib Inhibition Kinetics Against Class I PI3K Isoforms and mTOR
Target | IC~50~ (nM) | Biological Role | Significance in Inhibition |
---|---|---|---|
PI3Kα | 0.4 | Cell growth, metabolism | Overexpressed in solid tumors |
PI3Kβ | 0.6 | Platelet function, adhesion | Compensatory signaling node |
PI3Kδ | 2 | Immune cell function | Hematological malignancy driver |
PI3Kγ | 5 | Inflammatory signaling | Tumor microenvironment modulation |
mTORC1/2 | 12 | Protein synthesis, survival | Prevents feedback reactivation |
Kinetic studies demonstrate Voxtalisib’s equipotent suppression of PI3Kα and PI3Kβ (IC~50~ = 0.4–0.6 nM), which is critical for overcoming compensatory signaling in tumors with PTEN loss or PIK3CB amplification [1] [3]. The compound’s activity against PI3Kδ (IC~50~ = 2 nM) and PI3Kγ (IC~50~ = 5 nM) further broadens its applicability to hematological malignancies, though solid tumors benefit more from its α/β/mTOR blockade [3] [6]. Notably, Voxtalisib’s mTOR inhibition (IC~50~ = 12 nM) concurrently targets both mTORC1 (regulating S6K/4EBP1 phosphorylation) and mTORC2 (phosphorylating AKT at Ser473), mitigating resistance mechanisms observed with mTORC1-selective agents [1] [4].
Voxtalisib achieves dual mTORC1/mTORC2 inhibition through specific interactions with the ATP-binding cleft of mTOR’s kinase domain. Its pyridinylquinoline core occupies the adenine pocket, while the morpholino group forms hydrogen bonds with Val2240 in the hinge region [5] [9]. This binding mode is distinct from rapalogs (e.g., everolimus), which allosterically inhibit mTORC1 via FKBP12 but lack activity against mTORC2.
Table 2: Key Structural Motifs in Voxtalisib Enabling Dual mTOR Inhibition
Structural Element | Target Interaction | Functional Consequence |
---|---|---|
Pyridinylquinoline core | Hydrophobic pocket in mTOR kinase domain | High-affinity ATP competition |
Morpholino group | H-bond with Val2240 (hinge region) | Stabilizes kinase-inactive conformation |
Difluorophenyl moiety | Van der Waals contacts with Ile2163 | Blocks catalytic activity of both mTOR complexes |
Solubilizing side chain | Peripheral solvent exposure | Maintains bioavailability without impeding target engagement |
Molecular dynamics simulations reveal that Voxtalisib’s difluorophenyl moiety induces conformational changes in the mTOR activation loop, disrupting substrate phosphorylation in both complexes [5] [9]. This explains its superior suppression of 4E-BP1 phosphorylation (downstream of mTORC1) and AKT Ser473 phosphorylation (downstream of mTORC2) compared to single-node inhibitors [4] [9]. The compound’s ability to occupy the “selectivity pocket” near the ATP-binding site further differentiates it from pan-PI3K inhibitors lacking mTOR activity [5].
As an ATP-competitive inhibitor, Voxtalisib directly competes with ATP for binding to the catalytic sites of PI3K and mTOR, exhibiting rapid association kinetics and reversible target engagement. This contrasts with allosteric inhibitors like NVP-BEZ235, which induces conformational changes distal to the ATP pocket [5] [6]. Biochemical analyses show Voxtalisib’s inhibition is:
ATP-competitive binding confers kinetic advantages over allosteric inhibitors:
However, this mechanism demands precise pharmacokinetics to maintain therapeutic intracellular concentrations. Voxtalisib’s residence time on PI3Kα is ~120 minutes, exceeding that of earlier compounds like PI-103 (<30 min), contributing to prolonged pathway suppression between doses [1] [7].
Table 3: Pharmacologic Comparison of Dual PI3K/mTOR Inhibitor Mechanisms
Parameter | ATP-Competitive (Voxtalisib) | Allosteric (NVP-BEZ235) |
---|---|---|
Binding Site | Catalytic ATP pocket | Adjacent to ATP pocket |
Target Conformation | Stabilizes inactive state | Induces distorted conformation |
Kinetic Selectivity | Balanced across isoforms | Bias toward PI3Kα/mTOR |
Residence Time | ~120 min (PI3Kα) | >240 min (PI3Kα) |
Feedback Reactivation Risk | Low (blocks mTORC2) | Moderate (mTORC2 escape) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: